W-54011

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

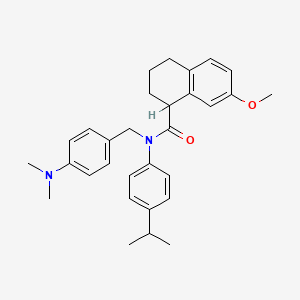

C30H36N2O2 |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |

InChI |

InChI=1S/C30H36N2O2/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28/h9-19,21,28H,6-8,20H2,1-5H3 |

InChI Key |

DVYASSBBADJRAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of W-54011

A Core Analysis for Researchers and Drug Development Professionals

W-54011 is a potent, orally active, non-peptide antagonist of the complement C5a receptor (C5aR1, also known as CD88)[1][2]. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Core Mechanism of Action

This compound functions as a competitive and surmountable antagonist of the C5a receptor 1 (C5aR1)[3]. By binding to C5aR1, a G protein-coupled receptor, this compound prevents the binding of its natural ligand, the potent pro-inflammatory anaphylatoxin C5a[4]. This blockade inhibits the downstream signaling cascades that are typically initiated by C5a, leading to the suppression of various inflammatory responses[2][4]. Studies have shown that this compound is highly specific for the C5a receptor, as it does not affect calcium mobilization stimulated by other chemoattractants such as fMLP, platelet-activating factor, or IL-8[1].

The antagonism of C5aR1 by this compound has been shown to modulate several key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in the expression of pro-inflammatory cytokines[4]. In a model of lipopolysaccharide (LPS)-induced acute kidney injury, this compound demonstrated protective effects by modulating the p38/Nrf2/SLC7A11/GPX4 signaling axis, thereby counteracting ferroptosis[5].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | Species | Parameter | Value (nM) | Reference |

| C5a Receptor Binding | Human Neutrophils | Human | Ki | 2.2 | [1] |

| C5a-induced Intracellular Ca2+ Mobilization | Human Neutrophils | Human | IC50 | 3.1 | [1] |

| C5a-induced Chemotaxis | Human Neutrophils | Human | IC50 | 2.7 | [1] |

| C5a-induced Reactive Oxygen Species (ROS) Generation | Human Neutrophils | Human | IC50 | 1.6 | [1] |

| rhC5a-induced Intracellular Ca2+ Mobilization | Cynomolgus Monkey Neutrophils | Cynomolgus Monkey | IC50 | 1.7 | [1] |

| rhC5a-induced Intracellular Ca2+ Mobilization | Gerbil Neutrophils | Gerbil | IC50 | 3.2 | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Administration Route | Dosing | Effect | Reference |

| C5a-induced Neutropenia | Gerbils | Oral | 3-30 mg/kg | Dose-dependent inhibition of neutropenia | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of this compound action.

Caption: Intracellular Ca2+ mobilization assay workflow.

Caption: this compound modulates the p38/Nrf2/GPX4 axis.

Detailed Experimental Protocols

C5a Receptor Binding Assay

-

Cell Preparation: Human neutrophils are isolated from peripheral blood.

-

Radioligand: 125I-labeled human C5a is used as the radioligand.

-

Incubation: Neutrophils are incubated with a fixed concentration of 125I-C5a and varying concentrations of this compound in a binding buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured using a gamma counter.

-

Analysis: The Ki value is calculated from competitive binding curves using the Cheng-Prusoff equation.

Intracellular Ca2+ Mobilization Assay

-

Cell Preparation: Human neutrophils are isolated and suspended in a suitable buffer.

-

Dye Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) by incubation.

-

Treatment: The dye-loaded cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Stimulation: C5a is added to the cell suspension to induce calcium mobilization.

-

Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or plate reader.

-

Analysis: The IC50 value is determined by plotting the inhibition of the C5a-induced calcium response against the concentration of this compound[1].

Chemotaxis Assay

-

Apparatus: A Boyden chamber or a similar chemotaxis system with a microporous membrane is used.

-

Cell Preparation: Isolated human neutrophils are placed in the upper chamber.

-

Chemoattractant: C5a is placed in the lower chamber to create a chemotactic gradient.

-

Treatment: this compound at various concentrations is added to the upper chamber with the cells.

-

Incubation: The chamber is incubated to allow cell migration through the membrane.

-

Quantification: The number of cells that have migrated to the lower side of the membrane is counted using a microscope.

-

Analysis: The IC50 for the inhibition of chemotaxis is calculated.

Reactive Oxygen Species (ROS) Generation Assay

-

Cell Preparation: Isolated human neutrophils are suspended in a buffer.

-

Probe: A probe that becomes fluorescent upon oxidation by ROS (e.g., dihydrorhodamine 123) is added to the cells.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: C5a is added to stimulate the respiratory burst and ROS production.

-

Measurement: The increase in fluorescence is measured over time using a fluorometer.

-

Analysis: The rate of ROS production is calculated, and the IC50 value for this compound is determined.

In Vivo C5a-induced Neutropenia Model

-

Animal Model: Male Mongolian gerbils are used for this assay[1].

-

Treatment: this compound is administered orally at various doses (e.g., 3-30 mg/kg)[1].

-

Induction of Neutropenia: After a set period (e.g., 4 hours), human recombinant C5a is injected intravenously to induce transient neutropenia.

-

Blood Sampling: Blood samples are collected at specific time points after C5a injection.

-

Cell Counting: The number of circulating neutrophils is determined using a hematology analyzer or manual counting.

-

Analysis: The dose-dependent inhibitory effect of this compound on C5a-induced neutropenia is evaluated.

Conclusion

This compound is a highly potent and specific antagonist of the C5a receptor. Its mechanism of action involves the competitive blockade of C5aR1, leading to the inhibition of key downstream signaling events such as calcium mobilization, chemotaxis, and ROS generation. This effectively suppresses C5a-mediated inflammatory responses. The quantitative data and detailed protocols provided herein offer a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

W-54011: A Technical Guide to a Potent C5a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-54011 is a potent, orally active, and selective non-peptide antagonist of the complement C5a receptor (C5aR1, also known as CD88). This small molecule inhibitor has demonstrated significant efficacy in blocking a range of inflammatory responses mediated by the C5a-C5aR1 axis. Its mechanism of action, characterized by competitive binding to the C5a receptor, prevents the activation of downstream signaling cascades responsible for chemotaxis, inflammation, and cellular damage. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, key experimental data, and the signaling pathways it modulates. The information is intended to support further research and drug development efforts targeting inflammatory and immune-related disorders.

Core Function and Mechanism of Action

This compound functions as a high-affinity antagonist for the C5a receptor 1 (C5aR1).[1][2][3][4] As a non-peptide, competitive antagonist, this compound directly competes with the endogenous ligand C5a for binding to the receptor.[5] This binding does not elicit an agonistic response, meaning this compound does not activate the receptor.[1][3] Instead, it effectively blocks C5a from binding and initiating the downstream signaling events that lead to a variety of pro-inflammatory cellular responses.[1][3] Studies have shown that this compound is highly specific for the C5a receptor, with no significant activity at other chemoattractant receptors such as those for fMLP, platelet-activating factor, or IL-8 at concentrations up to 10 μM.[1][3]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in a variety of in vitro and in vivo experimental models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

| Parameter | Species | Cell Type | Value | Reference |

| Ki (Binding Affinity) | Human | Neutrophils | 2.2 nM | [1][3][4] |

| IC50 (Intracellular Ca2+ Mobilization) | Human | Neutrophils | 3.1 nM | [1][3][4] |

| IC50 (Chemotaxis) | Human | Neutrophils | 2.7 nM | [1][3][4] |

| IC50 (Reactive Oxygen Species Generation) | Human | Neutrophils | 1.6 nM | [1][3][4] |

| IC50 (Intracellular Ca2+ Mobilization) | Cynomolgus Monkey | Neutrophils | 1.7 nM | [1][3] |

| IC50 (Intracellular Ca2+ Mobilization) | Gerbil | Neutrophils | 3.2 nM | [1][3] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dosing | Effect | Reference |

| C5a-induced Neutropenia | Gerbil | 3-30 mg/kg (oral) | Dose-dependent inhibition | [1][3][4] |

| LPS-induced Acute Kidney Injury | Murine | Not Specified | Reverses renal morphological changes, reduces renal iron content | [2] |

| Inflammatory Model of Human Dental Pulp Cells | Human (in vitro) | 1 µg/mL | Effectively inhibits inflammation | [6] |

Key Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the function of this compound.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human C5a receptor.

-

Methodology:

-

Human neutrophils are isolated and prepared as a cell suspension.

-

A constant concentration of 125I-labeled human C5a is incubated with the neutrophils.

-

Increasing concentrations of this compound are added to compete for binding with the radiolabeled C5a.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a gamma counter.

-

The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-C5a) using the Cheng-Prusoff equation.[1]

-

Intracellular Calcium Mobilization Assay

-

Objective: To measure the inhibitory effect of this compound on C5a-induced intracellular calcium mobilization.

-

Methodology:

-

Human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are pre-incubated with varying concentrations of this compound.

-

The cells are then stimulated with a sub-maximal concentration of C5a.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye.

-

The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the C5a-induced calcium response.[1][3]

-

Chemotaxis Assay

-

Objective: To assess the ability of this compound to block C5a-induced neutrophil migration.

-

Methodology:

-

A chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating an upper and lower well.

-

Human neutrophils, pre-incubated with different concentrations of this compound, are placed in the upper well.

-

A solution containing C5a as a chemoattractant is placed in the lower well.

-

The chamber is incubated to allow the neutrophils to migrate through the membrane towards the C5a.

-

The number of migrated cells is quantified by microscopy or other cell counting methods.

-

The IC50 value is the concentration of this compound that inhibits cell migration by 50%.[1][3]

-

Reactive Oxygen Species (ROS) Generation Assay

-

Objective: To determine the effect of this compound on C5a-induced ROS production in neutrophils.

-

Methodology:

-

Isolated human neutrophils are pre-treated with various concentrations of this compound.

-

The cells are then stimulated with C5a.

-

A probe that becomes fluorescent upon oxidation by ROS (e.g., dihydro-rhodamine 123) is added to the cell suspension.

-

The increase in fluorescence, corresponding to ROS production, is measured over time using a fluorometer.

-

The IC50 value is calculated as the concentration of this compound that reduces ROS generation by 50%.[1][3]

-

Signaling Pathways Modulated by this compound

This compound, by blocking the C5aR1, inhibits several downstream signaling pathways.

Canonical C5aR1 Signaling Pathway

The binding of C5a to its G protein-coupled receptor, C5aR1, typically activates intracellular signaling cascades leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species. This compound competitively inhibits this initial binding step.

Caption: this compound competitively blocks C5a binding to C5aR1.

p38/Nrf2/SLC7A11/GPX4 Signaling Pathway in Acute Kidney Injury

In a model of lipopolysaccharide (LPS)-induced acute kidney injury (AKI), this compound has been shown to modulate the p38/Nrf2/SLC7A11/GPX4 signaling axis. By blocking C5aR, this compound suppresses the phosphorylation of p38, which in turn restores the activity of the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective proteins.[2]

Caption: this compound's role in the p38/Nrf2/SLC7A11/GPX4 pathway.

Regulation of Neutrophil Extracellular Trap (NET) Formation

This compound has been implicated in the regulation of Neutrophil Extracellular Trap (NET) formation through the Rap1a/B-Raf/ERK signaling pathway. By inhibiting C5aR1, this compound can modulate NETosis, a process involved in the innate immune response.[2]

Caption: this compound's modulation of the Rap1a/B-Raf/ERK pathway in NETosis.

Conclusion

This compound is a well-characterized and highly potent antagonist of the C5a receptor. Its ability to selectively block the pro-inflammatory effects of C5a makes it a valuable tool for research into the role of the complement system in a wide range of diseases. The data presented in this guide highlight its potential as a therapeutic agent for inflammatory conditions. Further investigation into its clinical applications is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound | Complement System | ROS | TargetMol [targetmol.com]

- 4. C5a Receptor Antagonist, this compound [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]

W-54011: A Comprehensive Technical Guide to a Potent C5a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-54011 is a potent, orally active, non-peptide antagonist of the complement C5a receptor 1 (C5aR1, CD88). As a key mediator of inflammation, the C5a-C5aR1 axis represents a significant therapeutic target for a multitude of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its in vitro and in vivo evaluation, and a summary of its developmental status. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of C5aR1 antagonism.

Introduction to this compound and the C5a-C5aR1 Axis

The complement system is a critical component of the innate immune system. Upon activation, the complement cascade generates several pro-inflammatory mediators, among which the anaphylatoxin C5a is one of the most potent. C5a exerts its biological effects primarily through binding to its G protein-coupled receptor, C5aR1, which is expressed on a wide variety of immune and non-immune cells, including neutrophils, macrophages, and mast cells. The activation of C5aR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, release of inflammatory cytokines, and the production of reactive oxygen species (ROS), all of which are hallmarks of the inflammatory response.

Dysregulation of the C5a-C5aR1 axis has been implicated in the pathophysiology of numerous inflammatory conditions, making it an attractive target for therapeutic intervention. This compound emerged from these efforts as a small molecule, non-peptide antagonist with high affinity and specificity for the human C5aR1. Its oral bioavailability further enhances its potential as a therapeutic agent.

Mechanism of Action

This compound functions as a competitive antagonist of the C5a receptor.[1][2] This means that it binds to the same site on the C5aR1 as the endogenous ligand C5a but does not activate the receptor. By occupying the binding site, this compound prevents C5a from binding and initiating the downstream inflammatory signaling cascade. Studies have shown that this compound causes a rightward shift in the concentration-response curves for C5a-induced cellular responses without depressing the maximal response, which is characteristic of a surmountable, competitive antagonist.[1][3] Furthermore, this compound does not exhibit any agonistic activity on its own.[3]

Figure 1: Mechanism of this compound as a competitive antagonist of the C5a receptor.

Quantitative Pharmacological Data

The potency of this compound has been characterized through various in vitro assays, primarily using human neutrophils. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound for Human C5aR1

| Parameter | Cell Type | Radioligand | Value (nM) | Reference(s) |

| Ki | Human Neutrophils | 125I-labeled C5a | 2.2 | [3] |

Table 2: In Vitro Inhibitory Activity of this compound on C5a-Induced Responses in Human Neutrophils

| Assay | Parameter | Value (nM) | Reference(s) |

| Intracellular Ca2+ Mobilization | IC50 | 3.1 | [3] |

| Chemotaxis | IC50 | 2.7 | [3] |

| Reactive Oxygen Species (ROS) Generation | IC50 | 1.6 | [3] |

Table 3: Species Selectivity of this compound (IC50 for C5a-induced Ca2+ mobilization in neutrophils)

| Species | IC50 (nM) | Reference(s) |

| Human | 3.1 | [3] |

| Cynomolgus Monkey | 1.7 | [3] |

| Gerbil | 3.2 | [3] |

| Mouse | Inactive | [3] |

| Rat | Inactive | [3] |

| Guinea Pig | Inactive | [3] |

| Rabbit | Inactive | [3] |

| Dog | Inactive | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize this compound.

In Vitro Assays

Figure 2: General workflow for in vitro functional assays using isolated human neutrophils.

A high-purity population of neutrophils is essential for reliable in vitro studies. The following protocol is a standard method for neutrophil isolation using density gradient centrifugation.

Materials:

-

Anticoagulated (e.g., with heparin or EDTA) whole human blood

-

Density gradient medium (e.g., Ficoll-Paque)

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Red Blood Cell (RBC) Lysis Buffer

-

HBSS with Ca2+/Mg2+

-

Bovine Serum Albumin (BSA)

-

Centrifuge tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Carefully layer 25 mL of whole blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four distinct layers will be visible. Aspirate and discard the top two layers (plasma and mononuclear cells).

-

Carefully collect the neutrophil/RBC pellet at the bottom of the tube.

-

Resuspend the pellet in Ca2+/Mg2+-free HBSS.

-

To lyse the contaminating red blood cells, add RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

-

Stop the lysis by adding an excess of Ca2+/Mg2+-free HBSS and centrifuge at 250 x g for 5 minutes.

-

Discard the supernatant and repeat the lysis step if necessary.

-

Wash the neutrophil pellet twice with Ca2+/Mg2+-free HBSS.

-

Resuspend the final neutrophil pellet in HBSS containing Ca2+/Mg2+ and 0.1% BSA.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Purity should be >95%.

Materials:

-

Isolated human neutrophils

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

-

Recombinant human C5a

-

This compound

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Pre-coat the polycarbonate membranes with a suitable extracellular matrix protein (e.g., fibronectin) if required for the specific cell type, and then place them in the Boyden chamber.

-

In the lower wells of the chamber, add chemotaxis buffer alone (negative control), varying concentrations of C5a (positive control), or C5a in the presence of varying concentrations of this compound.

-

Resuspend the isolated neutrophils in chemotaxis buffer to a final concentration of 1-2 x 106 cells/mL.

-

Add the neutrophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the percentage of inhibition of chemotaxis by this compound compared to the C5a-only control.

Materials:

-

Isolated human neutrophils

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HBSS with Ca2+/Mg2+

-

Recombinant human C5a

-

This compound

-

Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Resuspend isolated neutrophils in HBSS at a concentration of 1-5 x 106 cells/mL.

-

Load the cells with Fura-2 AM (typically 2-5 µM) in the presence of Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Resuspend the cells in HBSS and transfer them to a 96-well black, clear-bottom plate.

-

Place the plate in the fluorescence plate reader and record a stable baseline fluorescence ratio (F340/F380).

-

To test for antagonism, add varying concentrations of this compound and incubate for a short period (e.g., 5-10 minutes).

-

Inject C5a into the wells and immediately begin recording the change in fluorescence ratio over time.

-

The peak increase in the F340/F380 ratio corresponds to the intracellular calcium concentration.

-

Calculate the inhibitory effect of this compound on the C5a-induced calcium mobilization.

Materials:

-

Isolated human neutrophils

-

Cytochrome c (from horse heart)

-

Superoxide dismutase (SOD)

-

HBSS with Ca2+/Mg2+

-

Recombinant human C5a

-

This compound

-

Spectrophotometer or plate reader capable of measuring absorbance at 550 nm

Procedure:

-

Resuspend isolated neutrophils in HBSS at a concentration of 1-2 x 106 cells/mL.

-

In a 96-well plate, add the neutrophil suspension.

-

To parallel wells, add buffer, SOD (as a negative control for superoxide-specific reduction), C5a, or C5a with varying concentrations of this compound.

-

Add cytochrome c to all wells to a final concentration of approximately 50-100 µM.

-

Incubate the plate at 37°C.

-

Measure the change in absorbance at 550 nm over time (kinetic assay) or at a fixed time point (e.g., 30 minutes). The reduction of cytochrome c by superoxide results in an increase in absorbance at 550 nm.

-

The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM-1cm-1).

-

Determine the IC50 of this compound for the inhibition of C5a-induced superoxide production.

In Vivo Assay: C5a-Induced Neutropenia Model

This in vivo model is used to assess the ability of a C5aR antagonist to block the systemic effects of C5a. Intravenous administration of C5a causes a rapid and transient neutropenia due to the activation and sequestration of neutrophils in the pulmonary vasculature.

Animals:

-

Male Mongolian gerbils (as this compound is active in this species) or another suitable rodent species.

Materials:

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

-

Recombinant human C5a (rhC5a)

-

Saline

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Automated hematology analyzer or hemocytometer for cell counting

Procedure:

-

Administer this compound (e.g., 3-30 mg/kg) or vehicle to the animals via oral gavage.[3]

-

At a specified time post-dosing (e.g., 1-4 hours), lightly anesthetize the animals and collect a baseline blood sample (e.g., via tail vein or retro-orbital sinus).

-

Administer a bolus of rhC5a (e.g., 10 µg/kg) via intravenous injection (e.g., tail vein).

-

At a short time after C5a injection (e.g., 1-5 minutes), collect a second blood sample.

-

Perform complete blood counts on all samples, paying particular attention to the absolute neutrophil count.

-

Calculate the percentage change in neutrophil count from baseline for each animal.

-

Compare the C5a-induced neutropenia in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy of this compound.

C5a Receptor Signaling Pathway

The binding of C5a to C5aR1 initiates a complex network of intracellular signaling pathways. The primary signaling event is the activation of heterotrimeric G proteins, predominantly of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate various downstream effectors.

Figure 3: Simplified C5a receptor (C5aR1) signaling pathway.

Key signaling pathways activated by C5aR1 include:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K) Pathway: C5aR1 activation leads to the activation of PI3K, which in turn activates downstream effectors such as Akt and mammalian target of rapamycin (mTOR), regulating cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK) Pathway: The C5aR1 can also activate the MAPK cascade, including ERK1/2, p38, and JNK, which are involved in regulating gene expression and cytokine production.

Developmental Status

This compound was undergoing preclinical investigation with Mitsubishi Pharma Corporation.[2] However, more recent information suggests that its clinical development may have been discontinued. The specific reasons for the discontinuation are not publicly available. Despite this, this compound remains a valuable and widely used tool compound for preclinical research into the role of the C5a-C5aR1 axis in various disease models.

Conclusion

This compound is a well-characterized, potent, and specific antagonist of the C5a receptor. Its favorable pharmacological profile, including oral bioavailability, has made it an important tool for elucidating the role of C5aR1 in inflammatory processes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the activity of this compound and other C5aR1 antagonists. While its clinical development may have been halted, the wealth of preclinical data generated with this compound continues to underscore the therapeutic potential of targeting the C5a-C5aR1 axis for the treatment of a broad range of inflammatory diseases.

References

W-54011: A Comprehensive Technical Guide to a Potent C5a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-54011 is a potent, orally active, and selective non-peptide antagonist of the complement C5a receptor 1 (C5aR1, CD88).[1][2] As a key mediator of inflammation, the C5a-C5aR1 axis represents a critical therapeutic target for a multitude of inflammatory and autoimmune diseases. This document provides an in-depth technical overview of the structure, properties, and mechanism of action of this compound. It includes a summary of its pharmacological data, detailed experimental protocols for key assays, and a visual representation of the signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of immunology, inflammation, and pharmacology.

Core Properties of this compound

This compound is a small molecule with the chemical name N-[[4-(Dimethylamino)phenyl]methyl]-1,2,3,4-tetrahydro-7-methoxy-N-[4-(1-methylethyl)phenyl]-1-naphthalenecarboxamide hydrochloride.[3] Its core physicochemical and pharmacological properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C30H37ClN2O2 | |

| Molecular Weight | 493.08 g/mol | |

| CAS Number | 405098-33-1 | |

| Appearance | White solid | [2] |

| Solubility | Soluble in DMSO and ethanol | [4][5] |

| Mechanism of Action | C5a Receptor 1 (C5aR1) Antagonist | [1] |

| Ki (125I-labeled C5a binding) | 2.2 nM (human neutrophils) | [1] |

| IC50 (C5a-induced Ca2+ mobilization) | 3.1 nM (human neutrophils) | [1] |

| IC50 (C5a-induced chemotaxis) | 2.7 nM (human neutrophils) | [1] |

| IC50 (C5a-induced ROS generation) | 1.6 nM (human neutrophils) | [1] |

| Oral Activity | Orally active | [2] |

| Species Selectivity | Active in humans, cynomolgus monkeys, and gerbils. Not active in mice, rats, guinea pigs, rabbits, and dogs. |

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by competitively and selectively binding to the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[1] This binding prevents the interaction of C5a, a potent pro-inflammatory anaphylatoxin, with its receptor, thereby inhibiting the downstream signaling cascades that mediate a wide range of inflammatory responses in cells like neutrophils.

C5aR1 Signaling Pathway

The binding of C5a to C5aR1 on neutrophils triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, predominantly of the Gαi subtype. This initiates a cascade of intracellular signaling events:

-

Phospholipase C (PLC) Activation: The activated G protein, likely via its βγ subunits, activates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical second messenger for many downstream cellular responses.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates PKC. PKC, in turn, phosphorylates a variety of downstream targets, contributing to cellular activation.

-

Phosphoinositide 3-Kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) Pathways: C5aR1 activation also stimulates the PI3K and MAPK (including ERK1/2 and p38) pathways. These pathways are crucial for cell survival, proliferation, and inflammatory gene expression.

This compound, by blocking the initial C5a-C5aR1 interaction, effectively inhibits all of these downstream signaling events.

Caption: C5aR1 signaling cascade initiated by C5a and inhibited by this compound.

Regulation of Chemotaxis

Neutrophil chemotaxis, or directed cell movement towards a chemoattractant gradient, is a hallmark of the inflammatory response. C5a is a potent chemoattractant for neutrophils. The signaling cascade initiated by C5aR1 activation leads to the reorganization of the actin cytoskeleton, which is essential for cell motility. This process involves the polymerization of actin filaments, leading to the formation of lamellipodia and filopodia, which propel the cell forward. This compound effectively blocks C5a-induced neutrophil chemotaxis.[1]

Caption: Inhibition of C5a-induced neutrophil chemotaxis by this compound.

Modulation of the p38/Nrf2/SLC7A11/GPX4 Signaling Axis

Recent studies have indicated that this compound may also exert its protective effects in certain pathological conditions, such as lipopolysaccharide (LPS)-induced acute kidney injury, by modulating the p38/Nrf2/SLC7A11/GPX4 signaling pathway. In this context, C5aR1 activation is linked to the phosphorylation and activation of p38 MAPK. This can lead to the suppression of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This compound, by blocking C5aR1, can prevent p38 activation and restore Nrf2 activity, leading to the upregulation of downstream targets like SLC7A11 and GPX4, which are involved in protecting cells from oxidative stress and ferroptosis.

Caption: this compound modulates the p38/Nrf2/SLC7A11/GPX4 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

C5a Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the C5a receptor on human neutrophils.

-

Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Radioligand: 125I-labeled recombinant human C5a (125I-rhC5a) is used as the radioligand.

-

Assay Buffer: A suitable binding buffer, such as Hanks' Balanced Salt Solution (HBSS) containing 0.1% bovine serum albumin (BSA), is used.

-

Procedure:

-

Incubate isolated human neutrophils with various concentrations of this compound.

-

Add a fixed concentration of 125I-rhC5a to initiate the binding reaction.

-

Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-rhC5a) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit C5a-induced increases in intracellular calcium concentration.

-

Cell Preparation: Human neutrophils are isolated as described above.

-

Calcium Indicator Dye: Cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.

-

Procedure:

-

Incubate the dye-loaded neutrophils with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration of C5a.

-

Measure the change in fluorescence intensity over time using a fluorometric plate reader or a flow cytometer. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the C5a-induced calcium response against the concentration of this compound.

Chemotaxis Assay

This assay assesses the effect of this compound on the directional migration of neutrophils towards a C5a gradient.

-

Apparatus: A Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane (e.g., 3-5 µm pore size) is used.

-

Procedure:

-

Place a solution containing C5a in the lower chamber of the Boyden chamber.

-

Add a suspension of human neutrophils, pre-incubated with various concentrations of this compound, to the upper chamber.

-

Incubate the chamber for a specific period (e.g., 60-90 minutes) at 37°C to allow the neutrophils to migrate through the membrane towards the C5a gradient.

-

Quantify the number of migrated cells in the lower chamber, either by manual cell counting under a microscope or by using a fluorescent dye and a plate reader.

-

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of migrated neutrophils in response to C5a.

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the inhibitory effect of this compound on the production of reactive oxygen species by neutrophils upon stimulation with C5a.

-

Probe: A fluorescent probe that is sensitive to ROS, such as dihydrorhodamine 123 (DHR123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used.

-

Procedure:

-

Pre-incubate human neutrophils with various concentrations of this compound.

-

Add the fluorescent ROS probe to the cell suspension.

-

Stimulate the cells with C5a.

-

Measure the increase in fluorescence over time using a fluorometer or flow cytometer. The oxidation of the probe by ROS results in a fluorescent product.

-

-

Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits 50% of the C5a-induced ROS production.

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a well-characterized and potent antagonist of the C5a receptor 1. Its ability to selectively block the pro-inflammatory effects of C5a makes it a valuable tool for researchers investigating the role of the complement system in various diseases. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of targeting the C5a-C5aR1 axis. As our understanding of the intricate roles of complement in health and disease continues to evolve, molecules like this compound will remain at the forefront of research and drug discovery efforts in this critical area of immunology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. C5aR1 signaling triggers lung immunopathology in COVID-19 through neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane potential dynamics of C5a-stimulated neutrophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C5AR1 complement C5a receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The Complement C5a-C5aR1 GPCR Axis in COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

W-54011: A Technical Overview of a Potent C5a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

W-54011 is a potent, orally active, small-molecule, non-peptide competitive antagonist of the complement C5a receptor 1 (C5aR1, or CD88). Developed by Mitsubishi Pharma Corp., it demonstrated high affinity for the human C5aR1 and effectively blocked C5a-induced inflammatory responses in neutrophils, such as chemotaxis, intracellular calcium mobilization, and reactive oxygen species (ROS) generation.[1][2] Despite its promising preclinical potency, its development was discontinued.[3] This was likely due to challenges including substantial hydrophobicity and significant species specificity, which complicated further preclinical evaluation.[4] This document provides a comprehensive technical guide on the discovery and development of this compound, summarizing all available quantitative data, detailing key experimental protocols, and visualizing its mechanism of action.

Discovery and Development History

This compound was identified as a potent C5a receptor antagonist in the early 2000s.[2] As a non-peptide molecule, it represented a significant advancement over peptide-based antagonists, offering the potential for oral bioavailability.[5] The originator organization is listed as Mitsubishi Pharma Corp., and the compound was investigated for immune system and musculoskeletal diseases, with a specific inactive indication for rheumatoid arthritis.[3]

The development of this compound did not proceed to registered clinical trials and is considered discontinued from the discovery phase.[3] A 2007 review in the British Journal of Pharmacology noted that while its combination of potency and oral availability was promising, its "substantial hydrophobicity and problems with species specificity...complicated pre-clinical studies."[4] This lack of broad species cross-reactivity, particularly its inactivity in common preclinical models like mice and rats, is a significant hurdle in drug development.[1]

Mechanism of Action

This compound functions as a competitive antagonist at the C5aR1, a classical G protein-coupled receptor (GPCR).[4] It directly competes with the endogenous ligand C5a, a potent anaphylatoxin and chemoattractant generated during complement system activation. By binding to C5aR1, this compound prevents the receptor from undergoing the conformational change required to activate intracellular signaling cascades.

In functional assays, this compound demonstrated no agonist activity on its own.[1] Instead, it produced a rightward shift in the concentration-response curves to C5a, without depressing the maximal response, which is characteristic of a surmountable, competitive antagonist.[1] This blockade effectively inhibits the canonical downstream effects of C5aR1 activation in inflammatory cells, primarily neutrophils.

Quantitative Data

The potency of this compound has been quantified in several key in vitro assays, primarily using human neutrophils. The data demonstrates its high-affinity binding and low nanomolar functional inhibition.

Table 1: In Vitro Binding and Functional Activity of this compound

| Assay Type | Target Species | Cell Type | Parameter | Value (nM) | Reference |

| Radioligand Binding | Human | Neutrophils | Ki | 2.2 | [1][2] |

| ROS Generation | Human | Neutrophils | IC50 | 1.6 | [1][2] |

| Chemotaxis | Human | Neutrophils | IC50 | 2.7 | [1][2] |

| Ca²⁺ Mobilization | Human | Neutrophils | IC50 | 3.1 | [1][2] |

| Ca²⁺ Mobilization | Cynomolgus Monkey | Neutrophils | IC50 | 1.7 | [1] |

| Ca²⁺ Mobilization | Gerbil | Neutrophils | IC50 | 3.2 | [1] |

Ki: Inhibitor constant. IC50: Half-maximal inhibitory concentration. ROS: Reactive Oxygen Species.

Table 2: Species Specificity of this compound

| Species | Activity | Reference |

| Human | Active | [1] |

| Cynomolgus Monkey | Active | [1] |

| Gerbil | Active | [1] |

| Mouse | Inactive | [1][4] |

| Rat | Inactive | [1][4] |

| Guinea Pig | Inactive | [1][4] |

| Rabbit | Inactive | [1][4] |

| Dog | Inactive | [1][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, synthesized from standard protocols in the field.

C5a Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the C5a receptor.

-

Cell Preparation : Human neutrophils are isolated from the whole blood of healthy donors using a standard Ficoll-Paque density gradient centrifugation method.

-

Membrane Preparation : Isolated neutrophils are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuged. The resulting pellet containing cell membranes is resuspended in a binding buffer.

-

Binding Reaction : In a 96-well plate, neutrophil membranes are incubated with a constant concentration of 125I-labeled human C5a and varying concentrations of this compound (or vehicle control). The reaction is typically incubated for 60 minutes at room temperature.

-

Detection : The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. The filters are washed with cold buffer. The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis : Non-specific binding is determined in the presence of a high concentration of unlabeled C5a. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit the directed migration of neutrophils toward a C5a chemoattractant gradient.

-

Methodology :

-

Cell Isolation : Isolate human neutrophils as described in Protocol 4.1.

-

Pre-incubation : Resuspend neutrophils in an appropriate assay buffer (e.g., RPMI 1640 with 0.1% HSA) and pre-treat with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[6]

-

Assay Setup : Use a chemotaxis system such as a 96-well Boyden chamber or Transwell inserts (typically 3-5 µm pore size).[6][7] Add C5a (e.g., 2-10 nM) to the lower wells.[6][7]

-

Migration : Add the pre-treated neutrophil suspension to the upper chamber. Incubate the plate for 60-120 minutes at 37°C in a CO₂ incubator.[6]

-

Quantification : After incubation, quantify the number of cells that have migrated through the membrane into the lower chamber. This can be done by lysing the migrated cells and measuring ATP content (e.g., CellTiter-Glo®) or by pre-labeling cells with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence in the bottom chamber.

-

Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the migration induced by C5a alone. Determine the IC50 value from the resulting dose-response curve.

-

Intracellular Calcium (Ca²⁺) Mobilization Assay

This protocol measures the ability of this compound to block the C5a-induced transient increase in cytosolic free calcium.

-

Methodology :

-

Cell Loading : Isolate human neutrophils and load them with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating for 30-60 minutes at room temperature or 37°C.[8]

-

Washing : Wash the cells to remove excess extracellular dye.

-

Assay : Resuspend the dye-loaded cells in a buffer containing calcium. Place the cells in a fluorometer or a fluorescence plate reader capable of kinetic reads.

-

Baseline Measurement : Record a stable baseline fluorescence for a short period.

-

Compound Addition : Add this compound at the desired concentration (or vehicle) and incubate for a defined period.

-

Stimulation : Add C5a to stimulate the cells and immediately begin recording the change in fluorescence intensity over time. The C5a-induced binding to C5aR1 triggers the release of Ca²⁺ from intracellular stores, causing a rapid spike in fluorescence.[8]

-

Analysis : The peak fluorescence intensity (or the area under the curve) is used to quantify the calcium response. The inhibitory effect of this compound is calculated by comparing the response in its presence to the response with C5a alone. An IC50 value is determined from dose-response curves.

-

Reactive Oxygen Species (ROS) Generation Assay

This assay quantifies the "oxidative burst" in neutrophils and the inhibitory effect of this compound.

-

Methodology :

-

Cell Isolation : Isolate human neutrophils as previously described.

-

Probe Loading : Prime the cells with a ROS-sensitive fluorescent or chemiluminescent probe. A common choice is Dihydrorhodamine 123 (DHR123), which oxidizes to the fluorescent Rhodamine 123, or luminol for chemiluminescence-based detection.[9][10]

-

Incubation : In a 96-well plate, add the neutrophils, the detection probe, and varying concentrations of this compound (or vehicle).

-

Stimulation : Initiate the oxidative burst by adding a stimulant, such as C5a. Phorbol 12-myristate 13-acetate (PMA) can be used as a positive control for ROS production.[9][10]

-

Detection : Immediately place the plate in a plate reader and measure the kinetic development of fluorescence or luminescence over 30-90 minutes at 37°C.

-

Analysis : The rate of signal increase or the endpoint signal is used to quantify ROS production. Calculate the percentage of inhibition for each this compound concentration relative to the C5a-only control and determine the IC50.

-

Conclusion

This compound is a well-documented, potent, and specific antagonist of the human C5aR1. Its discovery provided a valuable chemical tool for investigating the role of the C5a-C5aR1 axis in inflammation. The extensive in vitro data highlights its ability to effectively block key neutrophil functions at low nanomolar concentrations. However, its development was halted at the preclinical stage, reportedly due to unfavorable physicochemical properties (hydrophobicity) and a narrow range of species activity, which are critical liabilities for drug development. The technical data and protocols summarized herein provide a comprehensive resource for researchers studying C5aR1 antagonism and the broader field of complement-driven inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]

- 7. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium mobilization in C5a-stimulated adult and newborn bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Membrane potential dynamics of C5a-stimulated neutrophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the C5aR1 Signaling Pathway and the Antagonist W-54011

Executive Summary: The complement system is a cornerstone of innate immunity, and its activation product, C5a, is a potent pro-inflammatory mediator. C5a exerts its effects primarily through the G protein-coupled receptor, C5a Receptor 1 (C5aR1), also known as CD88. The C5a-C5aR1 signaling axis is implicated in a wide array of inflammatory and immune-mediated diseases, making it a compelling target for therapeutic intervention. This guide provides a detailed overview of the C5aR1 signaling pathway, its physiological consequences, and a comprehensive profile of W-54011, a potent and specific non-peptide C5aR1 antagonist. We present key quantitative data, detailed experimental protocols for evaluating C5aR1 antagonists, and visual diagrams of the core signaling cascade and experimental workflows to support researchers and drug development professionals in this field.

The C5aR1 Signaling Pathway

The C5a anaphylatoxin is generated upon cleavage of the complement component C5 and functions as a powerful chemoattractant and inflammatory agent.[1][2] Its primary receptor, C5aR1, is a classical seven-transmembrane G protein-coupled receptor (GPCR) predominantly expressed on immune cells like neutrophils, monocytes, and macrophages.[1][3] The binding of C5a to C5aR1 initiates a cascade of intracellular events crucial for modulating inflammatory responses.[3][4]

G Protein-Coupled Signaling

Upon C5a binding, C5aR1 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, primarily of the Gαi subtype.[1][3] This activation results in the dissociation of the Gαi and Gβγ subunits, which then trigger distinct downstream effector pathways:

-

Gαi Subunit: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Gβγ Subunit: The liberated Gβγ dimer activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Kinase Activation: These initial signals converge on downstream kinase cascades, including the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the phosphorylation of ERK1/2.[3][6][7]

β-Arrestin Pathway and Receptor Regulation

Like many GPCRs, prolonged agonist stimulation of C5aR1 leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[3][8] β-arrestin binding sterically hinders further G protein coupling, effectively desensitizing the receptor. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling and facilitating the internalization of the receptor via clathrin-coated pits, which is a critical step in signal termination and receptor recycling.[1][8]

Cellular and Physiological Consequences

The activation of these signaling pathways culminates in a range of potent pro-inflammatory cellular responses, including:

-

Chemotaxis: Directed migration of immune cells, particularly neutrophils, to the site of inflammation.[3][5]

-

Degranulation: Release of cytotoxic and pro-inflammatory molecules from granules in neutrophils and mast cells.

-

Oxidative Burst: Generation of reactive oxygen species (ROS) used to kill pathogens.[5]

-

Cytokine and Chemokine Production: Synthesis and secretion of other inflammatory mediators, amplifying the inflammatory cascade.[3][4]

Dysregulation of the C5a-C5aR1 axis is linked to the pathogenesis of numerous conditions, including rheumatoid arthritis, sepsis, and acute respiratory distress syndrome.[1][4]

This compound: A Specific C5aR1 Antagonist

This compound is a potent, orally active, and selective non-peptide antagonist of the C5aR1 receptor.[5][9] Developed by Mitsubishi Pharma, it has been a critical tool compound for investigating the roles of the C5a-C5aR1 axis in various preclinical models of disease.[10][11]

Mechanism of Action

This compound functions as a competitive antagonist, directly competing with C5a for binding to C5aR1.[5][12] In functional assays, this compound produces a rightward shift in the concentration-response curves to C5a without depressing the maximum response, which is characteristic of a surmountable antagonist.[5][12] Importantly, this compound displays no agonistic activity, even at high concentrations.[5][9]

Quantitative In Vitro and In Vivo Data

The potency and selectivity of this compound have been well-characterized across a range of assays. The compound shows high affinity for the human receptor and effectively blocks downstream functional responses at low nanomolar concentrations.

Table 1: In Vitro Activity of this compound on Human Neutrophils

| Parameter | Value | Description | Reference(s) |

|---|---|---|---|

| Binding Affinity (Ki) | 2.2 nM | Inhibition of 125I-labeled C5a binding. | [5] |

| IC50 (Ca2+ Mobilization) | 3.1 nM | Inhibition of C5a-induced intracellular calcium release. | [5][13] |

| IC50 (Chemotaxis) | 2.7 nM | Inhibition of C5a-induced neutrophil migration. | [5][13] |

| IC50 (ROS Generation) | 1.6 nM | Inhibition of C5a-induced reactive oxygen species production. | [5][13] |

| Selectivity | > 10 µM | No effect on Ca2+ mobilization by fMLP, PAF, or IL-8. |[5] |

Table 2: Species Selectivity and In Vivo Activity of this compound

| Species | Activity | IC50 (Ca2+ Mobilization) | In Vivo Effect | Reference(s) |

|---|---|---|---|---|

| Human | Active | 3.1 nM | - | [5] |

| Cynomolgus Monkey | Active | 1.7 nM | Not Reported | [5][9] |

| Gerbil | Active | 3.2 nM | Inhibited C5a-induced neutropenia (3-30 mg/kg, oral). | [5][9] |

| Mouse | Inactive | > 10 µM | Not effective. | [5][9] |

| Rat | Inactive | > 10 µM | Not effective. | [5][9] |

| Guinea Pig | Inactive | > 10 µM | Not effective. | [5][9] |

| Rabbit | Inactive | > 10 µM | Not effective. | [5][9] |

| Dog | Inactive | > 10 µM | Not effective. |[5][9] |

This pronounced species selectivity is a critical consideration for preclinical study design, with gerbils and non-human primates being suitable models for in vivo efficacy testing of this compound.

Key Experimental Protocols for C5aR1 Antagonist Evaluation

A standardized set of in vitro and in vivo assays is essential for the characterization and comparison of C5aR1 antagonists. Below are methodologies for key experiments used to define the pharmacological profile of compounds like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for C5aR1 by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of the antagonist.

-

Materials:

-

Membranes from cells expressing high levels of C5aR1 (e.g., transfected HEK293 cells or isolated human neutrophils).

-

Radioligand (e.g., 125I-labeled human C5a).

-

Test compound (e.g., this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

-

Protocol:

-

Incubate cell membranes with a fixed concentration of 125I-C5a and serial dilutions of the test compound in binding buffer.

-

Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of unlabeled C5a).

-

Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of antagonist that inhibits 50% of specific binding) by non-linear regression and convert to a Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the C5a-induced increase in intracellular calcium.

-

Objective: To determine the functional potency (IC50) of the antagonist.

-

Materials:

-

C5aR1-expressing cells (e.g., human neutrophils or U937 cells).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Recombinant human C5a.

-

Test compound (this compound).

-

A fluorometric imaging plate reader (FLIPR) or spectrofluorometer.

-

-

Protocol:

-

Load cells with the calcium indicator dye according to the manufacturer's protocol.

-

Wash the cells to remove extracellular dye and resuspend in assay buffer.

-

Aliquot cells into a microplate and pre-incubate with serial dilutions of the test compound or vehicle control.

-

Establish a baseline fluorescence reading.

-

Inject a fixed, sub-maximal concentration of C5a (e.g., EC80) to stimulate the cells.

-

Record the change in fluorescence intensity over time.

-

The peak fluorescence response is measured and plotted against the concentration of the antagonist to determine the IC50 value.

-

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils toward a C5a gradient.[14][15]

-

Objective: To quantify the inhibition of a key C5a-mediated physiological response.

-

Materials:

-

Freshly isolated human neutrophils.[14]

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores).

-

Chemoattractant (recombinant human C5a).

-

Test compound (this compound).

-

Assay medium (e.g., RPMI with 0.1% BSA).

-

-

Protocol:

-

Add assay medium containing various concentrations of the test compound and a fixed concentration of C5a to the lower wells of the chemotaxis chamber.

-

Add medium with the test compound but without C5a to control wells (to measure random migration).

-

Isolate neutrophils from healthy human blood.[14]

-

Resuspend neutrophils in assay medium and add them to the upper chamber (the Transwell insert).

-

Incubate the plate (e.g., 60-90 minutes at 37°C in a 5% CO2 incubator) to allow cell migration through the porous membrane.

-

Remove the inserts and quantify the number of migrated cells in the lower chamber. Quantification can be done by cell counting (using a hemocytometer or automated cell counter) or by using a fluorescent dye (e.g., Calcein AM) and a fluorescence plate reader.

-

Calculate the percentage inhibition of chemotaxis relative to the vehicle control and determine the IC50.

-

In Vivo C5a-Induced Neutropenia Model

This in vivo pharmacodynamic assay measures the ability of an antagonist to block the systemic effects of C5a. Intravenous C5a causes rapid, transient neutropenia as neutrophils adhere to the vascular endothelium.

-

Objective: To assess the in vivo efficacy of the antagonist.

-

Materials:

-

Suitable animal model (e.g., gerbils for this compound).[5]

-

Test compound (this compound) formulated for oral or intravenous administration.

-

Recombinant C5a (from the appropriate species).

-

Anticoagulant (e.g., EDTA).

-

Equipment for blood collection and automated blood cell counting.

-

-

Protocol:

-

Administer the test compound to the animals at various doses via the desired route (e.g., oral gavage for this compound).

-

After a set pre-treatment time (e.g., 1-4 hours), collect a baseline blood sample.

-

Administer a bolus intravenous injection of C5a to induce neutropenia.

-

Collect blood samples at short time points after C5a injection (e.g., 1-5 minutes).

-

Perform a complete blood count on all samples, focusing on the absolute neutrophil count.

-

Calculate the percentage of neutropenia relative to the baseline count.

-

Determine the dose-dependent inhibition of C5a-induced neutropenia by the test compound.

-

Conclusion

The C5a-C5aR1 signaling axis remains a highly validated and promising target for the development of novel anti-inflammatory therapeutics. This compound serves as a quintessential example of a potent and selective small molecule antagonist that has been instrumental in elucidating the biological roles of this pathway. The detailed data and experimental protocols provided in this guide offer a comprehensive resource for scientists engaged in the discovery and development of next-generation C5aR1 modulators. Future work in this area will likely focus on overcoming challenges such as species selectivity and optimizing pharmacokinetic profiles to translate the clear preclinical potential of C5aR1 antagonism into effective therapies for human inflammatory diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C5a receptor - Wikipedia [en.wikipedia.org]

- 4. C5AR1: A Key Regulator of Immune Response and Inflammation [learn.mapmygenome.in]

- 5. medchemexpress.com [medchemexpress.com]

- 6. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. W545011 | C5aR inhibitor | Probechem Biochemicals [probechem.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medkoo.com [medkoo.com]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. Cytokine-induced neutrophil chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of W-54011 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-54011 is a potent and orally active non-peptide antagonist of the complement C5a receptor 1 (C5aR1). The complement system, a crucial component of innate immunity, can become dysregulated in various inflammatory and autoimmune diseases, leading to excessive production of the potent pro-inflammatory mediator C5a. By binding to its receptor, C5aR1 (also known as CD88), on various immune and non-immune cells, C5a triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the release of pro-inflammatory cytokines. This compound competitively inhibits the binding of C5a to C5aR1, thereby mitigating these downstream inflammatory effects. This technical guide provides a comprehensive overview of the reported in vivo effects of this compound administration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: C5a-C5aR1 Signaling Pathway

This compound exerts its effects by blocking the interaction between the anaphylatoxin C5a and its primary receptor, C5aR1. This interaction is a critical step in the inflammatory cascade. The binding of C5a to C5aR1, a G protein-coupled receptor (GPCR), initiates a series of intracellular signaling events that ultimately lead to the cellular responses associated with inflammation.

In Vivo Efficacy of this compound

C5a-Induced Neutropenia Model

A key in vivo effect of C5a is the induction of transient neutropenia, where circulating neutrophils are activated and adhere to the vascular endothelium. This compound has been shown to effectively inhibit this process in a dose-dependent manner in Mongolian gerbils.

Quantitative Data:

| Animal Model | Dosage (Oral) | Effect on C5a-Induced Neutropenia |

| Male Mongolian Gerbils | 3 mg/kg | Inhibition |

| 10 mg/kg | Greater Inhibition | |

| 30 mg/kg | Strongest Inhibition |

Experimental Protocol:

-

Animal Model: Male Mongolian gerbils.

-

Induction of Neutropenia: Intravenous injection of recombinant human C5a (rhC5a).

-

This compound Administration: Oral gavage of this compound at doses of 3, 10, or 30 mg/kg, administered at a specified time point before the C5a challenge.

-

Blood Sampling: Serial blood samples are collected at various time points post-C5a injection to monitor circulating neutrophil counts.

-

Analysis: Neutrophil counts are determined using a hematology analyzer or manual counting methods. The percentage of inhibition of neutropenia is calculated by comparing the neutrophil counts in this compound-treated groups to the vehicle-treated control group.

Lipopolysaccharide (LPS)-Induced Acute Kidney Injury (AKI) Model

Recent studies have demonstrated a protective role for this compound in a mouse model of LPS-induced AKI. The administration of this compound was found to ameliorate kidney injury by targeting the C5a/C5aR signaling pathway within the colon, which in turn preserved intestinal barrier integrity and modulated the gut microbiota.[1] This highlights a novel gut-kidney axis in the therapeutic action of this compound.

Experimental Workflow:

Signaling Pathway Implicated in AKI Protection:

The protective effects of this compound in the LPS-induced AKI model are associated with the modulation of the p38 MAPK and Nrf2 signaling pathways. By blocking C5aR1, this compound is believed to inhibit the activation of p38 MAPK, a key mediator of inflammatory responses. This, in turn, may lead to the activation of the Nrf2 pathway, which plays a crucial role in the antioxidant defense system by upregulating the expression of cytoprotective genes like those involved in glutathione synthesis (SLC7A11) and detoxification (GPX4).

Species Selectivity

It is crucial to note the species selectivity of this compound. While it is a potent antagonist of the human C5aR1, its efficacy varies across different animal species. This has important implications for the selection of appropriate animal models for preclinical studies.

| Species | This compound Activity |

| Human | Potent Antagonist |

| Cynomolgus Monkey | Potent Antagonist |

| Mongolian Gerbil | Potent Antagonist |

| Mouse | Inactive |

| Rat | Inactive |

| Guinea Pig | Inactive |

| Rabbit | Inactive |

| Dog | Inactive |

Conclusion

This compound is a promising C5aR1 antagonist with demonstrated in vivo efficacy in relevant preclinical models of inflammation and organ injury. Its oral bioavailability and potent inhibitory effects on C5a-mediated cellular responses make it an attractive candidate for further development. The elucidation of its mechanism of action, including its influence on the gut-kidney axis and intracellular signaling pathways such as p38 MAPK and Nrf2, provides a strong rationale for its therapeutic potential in a range of inflammatory and autoimmune diseases. Future research should focus on expanding the in vivo characterization of this compound in additional disease models, taking into account its species selectivity, to further define its clinical utility.

References

Methodological & Application

W-54011 Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-54011 is a potent and selective non-peptide antagonist of the complement C5a receptor (C5aR1, CD88).[1][2] As a critical mediator of inflammation, the C5a/C5aR1 axis represents a key therapeutic target for a variety of inflammatory and autoimmune diseases.[3] this compound competitively inhibits the binding of C5a to its receptor, thereby blocking downstream signaling pathways responsible for chemotaxis, intracellular calcium mobilization, and the generation of reactive oxygen species (ROS) in inflammatory cells such as neutrophils.[1][4] These application notes provide detailed protocols for the in vitro characterization of this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the C5a receptor 1 (C5aR1).[5] By binding to C5aR1, it prevents the interaction of the pro-inflammatory anaphylatoxin C5a with the receptor. This blockade inhibits C5a-induced downstream signaling cascades, which are largely mediated through G-protein coupling. The inhibition of these pathways ultimately leads to a reduction in the inflammatory response.[6][7]

Data Presentation

The following table summarizes the in vitro potency of this compound in various functional assays.

| Assay Type | Cell Type | Parameter | This compound Potency | Reference |

| Receptor Binding | Human Neutrophils | Ki | 2.2 nM | [1][2] |

| Intracellular Calcium Mobilization | Human Neutrophils | IC50 | 3.1 nM | [1][2] |

| Chemotaxis | Human Neutrophils | IC50 | 2.7 nM | [1][2] |

| Reactive Oxygen Species (ROS) Generation | Human Neutrophils | IC50 | 1.6 nM | [1][2] |

| C5a-induced Neutropenia | Gerbils | - | Dose-dependent inhibition | [1] |

| Intracellular Calcium Mobilization | Cynomolgus Monkey Neutrophils | IC50 | 1.7 nM | [1] |

| Intracellular Calcium Mobilization | Gerbil Neutrophils | IC50 | 3.2 nM | [1] |

Mandatory Visualizations

C5a Receptor Signaling Pathway and Inhibition by this compound

Caption: C5aR1 signaling and this compound inhibition.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for this compound in vitro studies.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO up to 50 mM. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate assay buffer.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.93 mg of this compound (MW: 493.08 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit C5a-induced increases in intracellular calcium concentration in human neutrophils.

-

Materials:

-

Isolated human neutrophils

-

Recombinant human C5a

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities and injectors

-

-

Procedure:

-

Cell Preparation:

-